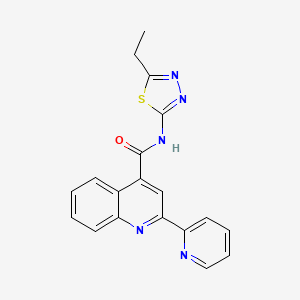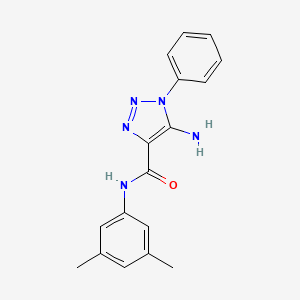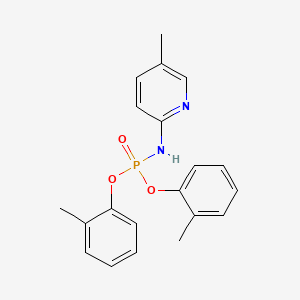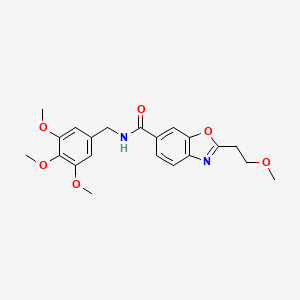
sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate: is a chemical compound with a complex structure that includes an indole ring, an acetamidoethyl group, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Acetamidoethyl Group: The acetamidoethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate acetamidoethyl halide reacts with the indole derivative.
Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring using methyl iodide in the presence of a base.
Carboxylation: The carboxylate group can be introduced through carboxylation of the indole derivative using carbon dioxide under high pressure and temperature.
Sodium Salt Formation: Finally, the sodium salt is formed by neutralizing the carboxylic acid with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Quality Control: Ensuring the final product meets the required specifications for purity and composition.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the acetamidoethyl group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halides, nitrates, and sulfonates for electrophilic substitution.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted indole derivatives.
科学研究应用
Sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-6-yl sulfate: Similar structure but with a sulfate group instead of a carboxylate group.
Sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-4-carboxylate: Similar structure but with the carboxylate group at a different position on the indole ring.
Uniqueness
Structural Differences: The position and type of functional groups on the indole ring differentiate these compounds.
Functional Properties:
属性
IUPAC Name |
sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4.Na/c1-8(17)15-6-5-10-11-7-9(20-2)3-4-12(11)16-13(10)14(18)19;/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHGMIDNOQRPMJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N2NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(diphenylmethyl)-5-(3-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5164692.png)

![N-[[3-(4-chlorophenoxy)phenyl]methyl]-N-methylbutan-1-amine](/img/structure/B5164700.png)
![4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid](/img/structure/B5164710.png)

![3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-N-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5164716.png)
![2-[(1-Ethyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one](/img/structure/B5164723.png)
![N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide](/img/structure/B5164735.png)
![N-[4-({[(3,4-Dimethylphenyl)formamido]methanethioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B5164761.png)


![3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5164774.png)

![5-[(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione - N-methylmethanamine (1:1)](/img/structure/B5164788.png)
